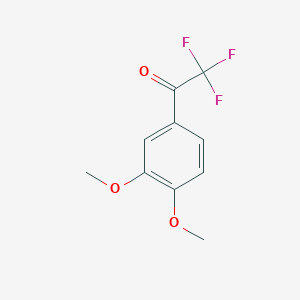

3',4'-Dimethoxy-2,2,2-trifluoroacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-15-7-4-3-6(5-8(7)16-2)9(14)10(11,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFISYXOGMSGFRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374352 | |

| Record name | 3',4'-Dimethoxy-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300374-83-8 | |

| Record name | 3',4'-Dimethoxy-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4'-Dimethoxy-2,2,2-trifluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3',4'-Dimethoxy-2,2,2-trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a primary synthetic pathway for 3',4'-Dimethoxy-2,2,2-trifluoroacetophenone, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is based on the well-established Friedel-Crafts acylation reaction, a robust method for the formation of aryl ketones. This document provides detailed experimental protocols, quantitative data based on analogous reactions, and a visual representation of the synthetic pathway.

Core Synthesis Pathway: Friedel-Crafts Acylation

The most direct and industrially scalable approach to synthesizing this compound is the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole). In this electrophilic aromatic substitution reaction, the aromatic ring of veratrole attacks the highly electrophilic trifluoroacetyl cation, which is generated in situ from trifluoroacetic anhydride and a Lewis acid catalyst. The methoxy groups of veratrole are activating and ortho-, para-directing, leading to the desired substitution at the 4-position.

Quantitative Data

The following table summarizes the expected quantitative data for the Friedel-Crafts acylation synthesis of this compound. The data is extrapolated from analogous acylation reactions of substituted benzenes.

| Parameter | Value | Notes |

| Reactants | ||

| 1,2-Dimethoxybenzene | 1.0 eq | Starting aromatic compound |

| Trifluoroacetic Anhydride | 1.2 eq | Acylating agent |

| Aluminum Chloride (AlCl₃) | 1.1 eq | Lewis acid catalyst |

| Dichloromethane (CH₂Cl₂) | 10 mL/g of veratrole | Reaction solvent |

| Reaction Conditions | ||

| Temperature | 0 °C to room temp. | Initial cooling, then warming |

| Reaction Time | 4-6 hours | Monitored by TLC |

| Product | ||

| This compound | ||

| Expected Yield | 75-85% | Based on similar reactions |

| Purity | >98% | After column chromatography |

Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation of activated aromatic compounds.

Materials:

-

1,2-Dimethoxybenzene (Veratrole)

-

Trifluoroacetic Anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The apparatus is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Catalyst Suspension: Anhydrous dichloromethane and anhydrous aluminum chloride are added to the reaction flask. The suspension is stirred and cooled to 0 °C in an ice bath.

-

Addition of Acylating Agent: Trifluoroacetic anhydride is added dropwise to the stirred suspension of aluminum chloride in dichloromethane, maintaining the temperature at 0 °C.

-

Addition of Substrate: A solution of 1,2-dimethoxybenzene in anhydrous dichloromethane is added dropwise from the dropping funnel to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour. The ice bath is then removed, and the mixture is allowed to warm to room temperature and stirred for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is slowly poured into a flask containing crushed ice and 1 M hydrochloric acid. The mixture is stirred until all solids have dissolved. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

Washing: The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Visualizing the Synthesis Pathway

The following diagrams illustrate the overall reaction and a simplified workflow of the synthesis process.

Caption: Friedel-Crafts acylation of 1,2-dimethoxybenzene.

Caption: Experimental workflow for the synthesis.

An In-depth Technical Guide to the Physicochemical Properties of 3',4'-Dimethoxy-2,2,2-trifluoroacetophenone

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 3',4'-Dimethoxy-2,2,2-trifluoroacetophenone. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally analogous compounds to provide reasoned estimations for key characteristics. This guide is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development by consolidating available information and providing detailed hypothetical experimental protocols.

Core Physicochemical Data

The following table summarizes the calculated and estimated physicochemical properties of this compound. It is important to note that experimentally determined values may vary.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉F₃O₃ | Calculated |

| Molecular Weight | 234.17 g/mol | Calculated |

| CAS Number | Not available | - |

| Appearance | Colorless to light yellow/orange clear liquid (Predicted) | Analogy to similar compounds[1] |

| Boiling Point | Not available (Predicted: >200 °C) | Analogy to similar compounds |

| Melting Point | Not available | - |

| Density | Not available (Predicted: ~1.3 g/cm³) | Analogy to similar compounds[1][] |

| Solubility | Soluble in DMSO and ethanol (Predicted) | Analogy to similar compounds[3] |

Spectral Data

Experimental Protocols

The following sections detail a plausible experimental protocol for the synthesis and purification of this compound, adapted from established methods for structurally similar compounds.

Synthesis via Friedel-Crafts Acylation

A probable synthetic route for this compound is the Friedel-Crafts acylation of 1,2-dimethoxybenzene with trifluoroacetic anhydride. This method is adapted from the synthesis of similar acetophenones.[5]

Materials and Reagents:

-

1,2-Dimethoxybenzene

-

Trifluoroacetic anhydride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride to anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

-

Addition of Reactants: Slowly add trifluoroacetic anhydride to the stirred suspension at 0°C.

-

Prepare a solution of 1,2-dimethoxybenzene in anhydrous dichloromethane and add it to the dropping funnel.

-

Add the 1,2-dimethoxybenzene solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, stir the reaction mixture at 0°C for an additional hour, then allow it to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[5]

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.[5]

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the proposed workflow for the synthesis of this compound via Friedel-Crafts acylation.

Caption: Proposed synthesis workflow for this compound.

Logical Relationship in Drug Discovery

While no specific biological activity has been reported for this compound, a structurally related compound, 3',4'-dimethoxyflavone, has shown neuroprotective effects by inhibiting parthanatos.[6] This suggests a potential avenue for investigation for the title compound. The following diagram illustrates a general workflow for screening a novel compound for neuroprotective activity.

Caption: General workflow for screening a novel compound for neuroprotective effects.

Potential Applications

Given the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity, and the dimethoxyphenyl moiety, which is present in various biologically active molecules, this compound represents an interesting scaffold for medicinal chemistry.[7] Its structural similarity to neuroprotective flavones suggests that it could be investigated for similar activities.[6] Furthermore, trifluoroacetophenones are versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. benchchem.com [benchchem.com]

- 6. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

An In-Depth Technical Guide to 3',4'-Dimethoxy-2,2,2-trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dimethoxy-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone of interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group can significantly alter the physicochemical and biological properties of a molecule, often enhancing metabolic stability, bioavailability, and binding affinity to target proteins. The dimethoxy-substituted phenyl ring is a common feature in many biologically active compounds. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the analytical characterization of this compound, alongside a generalized workflow for its potential application in early-stage drug discovery.

Chemical Structure and Properties

The chemical structure and key properties of this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value |

| IUPAC Name | 1-(3,4-dimethoxyphenyl)-2,2,2-trifluoroethan-1-one |

| CAS Number | 300374-83-8[1][2][3][4][5] |

| Molecular Formula | C₁₀H₉F₃O₃ |

| Molecular Weight | 234.17 g/mol [2] |

| Appearance | White to off-white solid |

| Melting Point | 79-81 °C |

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis

Experimental Protocol: Plausible Friedel-Crafts Acylation

-

Reaction Setup: To a stirred solution of 1,2-dimethoxybenzene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃, 1.1 eq) portion-wise at 0 °C.

-

Acylation: Slowly add a trifluoroacetylating agent, such as trifluoroacetic anhydride (1.1 eq) or trifluoroacetyl chloride (1.1 eq), to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into ice-cold water. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Caption: Synthetic and purification workflow.

Analytical Characterization (Representative Data)

As experimental spectral data for this compound is not publicly available, representative data for the closely related analog, 4'-Methoxy-2,2,2-trifluoroacetophenone , is presented below to illustrate the expected spectral characteristics.

Table 2: Representative Spectroscopic Data for 4'-Methoxy-2,2,2-trifluoroacetophenone

| Technique | Data |

| ¹H NMR | δ (ppm): 7.98 (d, 2H), 6.98 (d, 2H), 3.89 (s, 3H) |

| ¹³C NMR | δ (ppm): 181.5 (q), 165.2, 132.5, 124.5, 116.8 (q), 114.3, 55.7 |

| Mass Spec (EI) | m/z: 204 (M+), 135, 107, 77 |

Note: The actual chemical shifts for this compound will differ due to the presence of the additional methoxy group, which will introduce an additional singlet in the ¹H NMR spectrum and alter the aromatic splitting pattern.

Potential Applications in Drug Discovery

While the biological activity of this compound has not been extensively reported, trifluoroacetophenone derivatives are recognized as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group can enhance the biological activity of drug candidates.

General Workflow for Biological Evaluation:

The following diagram illustrates a general workflow for the initial biological evaluation of a novel compound like this compound in a drug discovery context.

Caption: Drug discovery screening cascade.

This workflow begins with screening the compound against a panel of biological targets or in a cell-based assay. Active compounds ("hits") are then further characterized for their potency and selectivity, which can guide future lead optimization efforts. Given the structural motifs present in this compound, potential areas of investigation could include its activity as an enzyme inhibitor or a receptor modulator.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. 3′,4′-DIMETOKSY-2,2,2-TRIFLUOROACETOFENON CAS#: 300374-83-8 • ChemWhat | Baza danych substancji chemicznych i biologicznych [chemwhat.pl]

- 3. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 4. This compound (1 x 5 g) | Reagentia [reagentia.eu]

- 5. This compound suppliers & manufacturers in China [m.chemicalbook.com]

The Rising Potential of Dimethoxy Trifluoroacetophenone Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethoxy trifluoroacetophenone derivatives are emerging as a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities. The incorporation of both electron-donating dimethoxy groups and the strongly electron-withdrawing trifluoromethyl group imparts unique physicochemical properties to the acetophenone scaffold, leading to enhanced potency and selectivity across various biological targets. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. Detailed experimental protocols for key biological assays are provided, along with a structured summary of quantitative data from studies on closely related analogs. Furthermore, this document visualizes potential mechanisms of action and experimental workflows to facilitate further research and development in this promising area.

Introduction

The acetophenone framework is a versatile scaffold in drug discovery, known to be a constituent of various natural and synthetic bioactive molecules.[1][2] The therapeutic potential of acetophenone derivatives can be significantly modulated by the nature and position of substituents on the phenyl ring.[1] The presence of methoxy groups often enhances the lipophilicity and can influence drug-receptor interactions, while the trifluoromethyl group is a well-established bioisostere for other atoms and groups, improving metabolic stability, binding affinity, and cell permeability.[3] The synergistic combination of dimethoxy and trifluoroacetophenone moieties has led to the development of novel derivatives with promising pharmacological profiles. This guide aims to consolidate the existing knowledge on these compounds, providing a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.

Biological Activities

Dimethoxy trifluoroacetophenone derivatives and their close analogs have been investigated for a range of biological activities, with the most prominent being anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity

Several studies have highlighted the potent cytotoxic effects of acetophenone derivatives, particularly chalcones and flavanones bearing dimethoxy and trifluoromethyl substitutions, against various cancer cell lines.[4][5] The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.[4]

Table 1: Anticancer Activity of Related Methoxy-Substituted Trifluoromethyl Chalcone Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| B3 | Hela | < 4.37 | [5] |

| A549 | 10.23 | [5] | |

| HepG2 | 11.45 | [5] | |

| MCF-7 | < 2.47 | [5] | |

| A5 | MCF-7 | 24.67 | [5] |

| 1c | MCF-7 | - | [4] |

| MDA-MB-231 | - | [4] | |

| SK-N-MC | - | [4] | |

| 1d | MCF-7 | - | [4] |

| MDA-MB-231 | - | [4] | |

| SK-N-MC | - | [4] |

Note: The original research article[5] states IC50 values for B3 against Hela and MCF-7 cells are decuple higher than the positive control (5-Fu, IC50 = 43.75 µM and 24.67 µM respectively). The exact values were not provided. Compounds 1c and 1d were reported to be more potent than etoposide, but specific IC50 values were not detailed in the abstract.[4]

Antimicrobial Activity

The antimicrobial potential of trifluoromethyl and methoxy-substituted acetophenone derivatives has been explored against various bacterial and fungal strains. The presence of these functional groups is believed to enhance the antimicrobial efficacy.

Table 2: Antimicrobial Activity of a Related Trifluoromethyl Methoxyphenyl β-Diketone Complex

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Complex 3 | S. aureus | 64 | [6] |

| E. coli | 256 | [6] | |

| P. aeruginosa | 512 | [6] | |

| C. albicans | 128 | [6] |

Enzyme Inhibition

Dimethoxy trifluoroacetophenone derivatives have been identified as potent inhibitors of various enzymes, including malonyl-CoA decarboxylase (MCD) and tyrosinase.

-

Malonyl-CoA Decarboxylase (MCD) Inhibition: A series of trifluoroacetophenone derivatives have been evaluated as MCD inhibitors, which are of interest in the context of metabolic diseases.[7]

-

Tyrosinase Inhibition: Certain acetophenone derivatives have shown potent tyrosinase inhibitory activity, making them promising candidates for the treatment of hyperpigmentation disorders.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of dimethoxy trifluoroacetophenone derivatives.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][7][10][11]

Materials:

-

Cancer cell lines (e.g., A549, Hela, MCF-7)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

Test compounds (dimethoxy trifluoroacetophenone derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Tyrosinase Inhibition Assay

This spectrophotometric assay measures the inhibition of mushroom tyrosinase activity.[6][8][9]

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

Phosphate buffer (pH 6.8)

-

Test compounds

-

96-well plates

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add 20 µL of the test compound solution (dissolved in a suitable solvent like DMSO and diluted with buffer), followed by 140 µL of phosphate buffer and 20 µL of mushroom tyrosinase solution.

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes.

-

Substrate Addition: Initiate the reaction by adding 20 µL of L-DOPA solution.

-

Kinetic Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

Visualizations: Workflows and Pathways

Visual representations of experimental workflows and potential signaling pathways are crucial for understanding the research process and the mechanism of action of these compounds.

References

- 1. activeconceptsllc.com [activeconceptsllc.com]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. ahajournals.org [ahajournals.org]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. ahajournals.org [ahajournals.org]

- 9. DOT Language | Graphviz [graphviz.org]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to Substituted Trifluoroacetophenones: Synthesis, Properties, and Applications in Drug Development

Introduction: Substituted trifluoroacetophenones are a class of fluorinated ketones that have emerged as pivotal building blocks in organic synthesis and medicinal chemistry.[1][2] The presence of a trifluoromethyl group (CF3) adjacent to a carbonyl imparts a unique reactivity profile, significantly influencing the molecule's physicochemical and biological properties.[2] This electron-withdrawing group enhances the electrophilicity of the carbonyl carbon, making these compounds valuable as synthetic intermediates and as potent inhibitors of various enzymes.[1][3]

The incorporation of fluorine or trifluoromethyl groups into drug candidates is a widely used strategy in medicinal chemistry to improve metabolic stability, membrane permeability, lipophilicity, and binding affinity to biological targets.[4][5][6] Consequently, substituted trifluoroacetophenones serve as crucial starting materials for drug discovery programs, particularly in the development of pharmaceuticals and agrochemicals.[1][5] This guide provides a comprehensive review of their synthesis, a summary of their application as enzyme inhibitors, and detailed experimental protocols for their preparation.

Synthesis of Substituted Trifluoroacetophenones

The most common and reliable method for synthesizing substituted trifluoroacetophenones is the Friedel-Crafts acylation of an aromatic ring.[7][8] This electrophilic aromatic substitution reaction involves treating a substituted benzene with a trifluoroacylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[7][9][10] A key advantage of this method is that the resulting aryl ketone is deactivated towards further substitution, which prevents polysubstitution reactions.[11][12]

An alternative route involves the use of organometallic reagents, such as Grignard reagents, which react with derivatives of trifluoroacetic acid to yield the desired ketone.[6][13] This method is particularly useful for substrates that are not amenable to Friedel-Crafts conditions.

Table 1: Summary of Selected Synthesis Methods

| Aromatic Substrate | Acylating Agent | Catalyst / Reagent | Conditions | Product | Yield | Reference(s) |

| Benzene | Trifluoroacetyl chloride | Anhydrous AlCl₃ | -5°C, 3 hours | 2,2,2-Trifluoroacetophenone | Good | [7][9] |

| Chlorobenzene | Trifluoroacetyl chloride | Anhydrous AlCl₃ | -5°C to reflux | 4-Chloro-2,2,2-trifluoroacetophenone | High | [7][9] |

| Anisole, Toluene, etc. | Acetic/Benzoic Acid + (CF₃CO)₂O | Bismuth/Scandium Triflate | 30°C, Solventless | Corresponding Aryl Ketone | N/A | [14] |

| 3,5-Dichlorobromobenzene | Ethyl trifluoroacetate | i-Bu₂AlH, Mg | 0°C | 3,5-Dichloro-2,2,2-trifluoroacetophenone | 36% | [6] |

| 3,5-Dichloro-4-aminobromobenzene | Trifluoroacetyl compound | Grignard Reagent | N/A | 3',5'-Dichloro-4'-amino-2,2,2-trifluoroacetophenone | >98% Purity | [13] |

Applications in Drug Development: Enzyme Inhibition

The highly electrophilic nature of the carbonyl carbon, enhanced by the adjacent trifluoromethyl group, makes trifluoroacetophenones potent reversible, covalent inhibitors of many hydrolytic enzymes, particularly serine hydrolases.[3] They act as transition-state analogs, where the carbonyl is attacked by a nucleophilic residue (like serine) in the enzyme's active site to form a stable hemiketal adduct.[1][3] This adduct mimics the tetrahedral intermediate of the natural substrate hydrolysis, leading to potent inhibition.[3][4]

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a critical enzyme in the central nervous system that hydrolyzes the neurotransmitter acetylcholine.[15] Its inhibition is a primary therapeutic strategy for Alzheimer's disease.[15][16] Substituted trifluoroacetophenones are among the most potent AChE inhibitors known. The compound m-(N,N,N-trimethylammonio)trifluoroacetophenone (TMTFA) is a noteworthy example, inhibiting AChE at femtomolar concentrations.[1][4] The mechanism involves the formation of a covalent, yet reversible, hemiketal with the active site Serine 203 residue.[1][15]

Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide.[17] Inhibiting FAAH increases endogenous anandamide levels, which has therapeutic potential for treating pain, inflammation, and anxiety.[18][19] Trifluoromethyl ketone-containing compounds are a major class of reversible FAAH inhibitors that form a hemiketal with the enzyme's catalytic serine nucleophile.[18]

Table 2: Biological Activity of Trifluoroacetophenone Derivatives as Enzyme Inhibitors

| Compound / Class | Target Enzyme | Activity / Potency | Mechanism of Action | Reference(s) |

| m-(N,N,N-Trimethylammonio)trifluoroacetophenone (TMTFA) | Acetylcholinesterase (AChE) | Femtomolar range inhibitor | Transition-state analog; forms stable hemiketal with active site serine. | [1][4] |

| α-Ketoheterocycles | Fatty Acid Amide Hydrolase (FAAH) | Potent, selective, and reversible (e.g., OL-135, Kᵢ = 4.7 nM) | Reversible hemiketal formation with active site serine. | [18] |

| "Reverse Amide" Analogs | Malonyl-CoA Decarboxylase (MCD) | Potent inhibitors | Interaction of the hydrated trifluoroacetyl group with the active site. | [20] |

Visualizations

Caption: General workflow for Friedel-Crafts acylation synthesis.

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.

Caption: Workflow for trifluoroacetophenone-based drug discovery.

Key Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation[7][9][12]

This protocol describes a general method for the synthesis of a substituted trifluoroacetophenone using trifluoroacetyl chloride and aluminum chloride.

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet (e.g., to a bubbler), and a gas inlet adapter is charged with the substituted benzene (1.0 eq.) and a suitable solvent (e.g., dichloromethane or nitrobenzene).

-

Catalyst Addition: The flask is cooled in an ice-salt bath to -5°C. Finely-powered anhydrous aluminum chloride (AlCl₃, 1.1 - 1.3 eq.) is added portion-wise while maintaining the temperature.

-

Acylating Agent Addition: Trifluoroacetyl chloride gas (1.05 eq.) is then introduced under the liquid surface via the gas inlet over a period of 2-3 hours, ensuring the temperature remains at or below -5°C.[9] Alternatively, trifluoroacetic anhydride can be added dropwise.

-

Reaction: Upon completion of the addition, the reaction mixture may be stirred at a low temperature or allowed to warm to room temperature and heated (e.g., reflux at 60°C) for 30 minutes to several hours to ensure completion.[12] Reaction progress can be monitored by TLC or GC-MS.

-

Workup: The reaction mixture is cooled and slowly poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield the final substituted trifluoroacetophenone.

Protocol 2: Synthesis via Grignard Reaction[6][13]

This protocol outlines a general procedure for synthesizing a trifluoroacetophenone from a bromo-aromatic compound.

-

Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere (e.g., argon), magnesium turnings (1.2 eq.) are placed. A solution of the bromo-aromatic compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added. A small crystal of iodine or 1,2-dibromoethane may be added as an initiator.[13] The mixture is stirred, and gentle heating may be required to initiate the reaction. The reaction is typically continued for several hours until the magnesium is consumed.

-

Acylation: The freshly prepared Grignard reagent is cooled in an ice or dry ice/acetone bath. A solution of a trifluoroacetylating agent, such as ethyl trifluoroacetate or 1-trifluoroacetyl piperidine (1.1 eq.), in anhydrous THF is added dropwise, maintaining a low temperature.[6]

-

Reaction: The mixture is stirred at low temperature for 1-2 hours and then allowed to warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid.

-

Extraction & Purification: The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or distillation to afford the target trifluoroacetophenone.

References

- 1. TMTFA - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]

- 7. WO2016058882A1 - Process for the preparation of halo-substituted trifluoroacetophenones - Google Patents [patents.google.com]

- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. CN113024390B - Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. ACETYLCHOLINESTERASE: MECHANISMS OF COVALENT INHIBITION OF H447I MUTANT DETERMINED BY COMPUTATIONAL ANALYSES - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-Based Search for New Inhibitors of Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scbt.com [scbt.com]

- 18. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel trifluoroacetophenone derivatives as malonyl-CoA decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of 3',4'-Dimethoxy-2,2,2-trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the spectroscopic data for 3',4'-Dimethoxy-2,2,2-trifluoroacetophenone. While direct experimental data for this specific molecule is not extensively available in public-domain literature, this document compiles and analyzes data from structurally similar compounds to predict its spectroscopic characteristics. This guide includes reference data for key analogues, detailed experimental protocols for spectroscopic analysis, and a workflow for chemical characterization, serving as a vital resource for researchers in synthetic chemistry and drug development.

Introduction

This compound is an aromatic ketone containing both electron-donating methoxy groups and a strongly electron-withdrawing trifluoroacetyl group. This combination of functionalities makes it an interesting target for synthesis and a potential building block in medicinal chemistry. Accurate spectroscopic characterization is essential for confirming the identity and purity of such compounds. This document provides a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the known data of its structural analogues.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the experimental data of key structural fragments: 3,4-Dimethoxyacetophenone and 2,2,2-Trifluoroacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~7.7 - 7.9 | Multiplet | 2H | Aromatic H (H-2', H-6') | Deshielded due to proximity to the electron-withdrawing C=O and CF₃ groups. |

| ~7.0 | Doublet | 1H | Aromatic H (H-5') | Standard aromatic region. |

| ~3.95 | Singlet | 6H | Methoxy H (-OCH₃) | Two distinct singlets may be observed for the C3' and C4' methoxy groups. |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~185 | C=O (Ketone) | The exact shift is influenced by the electron-withdrawing CF₃ group. |

| ~155 | Aromatic C (C-4') | Carbon attached to the methoxy group. |

| ~149 | Aromatic C (C-3') | Carbon attached to the methoxy group. |

| ~125-130 | Aromatic C (C-1', C-6') | Aromatic carbons adjacent to the ketone. |

| ~116 | CF₃ | Quartet due to C-F coupling. |

| ~110 | Aromatic C (C-2', C-5') | Shielded aromatic carbons. |

| ~56 | -OCH₃ | Methoxy carbons. |

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ~ -72 | Singlet | -CF₃ | Characteristic region for trifluoromethyl ketones. |

Reference data for analogues sourced from ChemicalBook and PubChem.[1][2][3]

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium-Weak | Aromatic C-H Stretch |

| ~2850-2980 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~1700-1720 | Strong | C=O Stretch (Ketone) |

| ~1580-1600 | Medium-Strong | Aromatic C=C Stretch |

| ~1100-1300 | Strong | C-F Stretch |

| ~1020-1250 | Strong | C-O Stretch (Methoxy) |

Reference data for analogues sourced from ChemicalBook and PubChem.[3][4][5]

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 248.06 | [M]⁺ | Molecular Ion |

| 233 | [M-CH₃]⁺ | Loss of a methyl group from a methoxy moiety. |

| 179 | [M-CF₃]⁺ | Loss of the trifluoromethyl radical. |

| 151 | [C₉H₇O₂]⁺ | Fragment corresponding to the dimethoxybenzoyl cation. |

Predicted based on the molecular weight and common fragmentation patterns of similar structures.

Experimental Protocols

The following sections describe generalized protocols for obtaining the spectroscopic data. These are based on standard methodologies and may require optimization for specific instrumentation.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrumentation: Record spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required.

-

¹⁹F NMR: Acquire the spectrum using a fluorine-observe probe or a broadband probe tuned to the fluorine frequency.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation:

-

Neat (for liquids): Place a drop of the liquid sample between two KBr or NaCl plates.

-

KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[6]

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. For less volatile or thermally sensitive compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source can be used.[7]

-

Ionization: Use Electron Ionization (EI) for GC-MS, which typically provides detailed fragmentation patterns. Use ESI for LC-MS for softer ionization, often showing the molecular ion peak.

-

Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Data Acquisition: Acquire the mass spectrum, plotting ion abundance versus mass-to-charge ratio (m/z).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical compound like this compound.

Caption: A flowchart illustrating the process from chemical synthesis to structural confirmation using various spectroscopic techniques.

References

- 1. 3,4-Dimethoxyacetophenone(1131-62-0) 1H NMR spectrum [chemicalbook.com]

- 2. Trifluoroacetophenone(434-45-7) 1H NMR [m.chemicalbook.com]

- 3. 3,4-Dimethoxyphenyl methyl ketone | C10H12O3 | CID 14328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Trifluoroacetophenone(434-45-7) IR2 [m.chemicalbook.com]

- 5. 3,4-Dimethoxyacetophenone(1131-62-0) IR Spectrum [m.chemicalbook.com]

- 6. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mzCloud – 3 4 Dimethoxyacetophenone [mzcloud.org]

The Expanding Role of Trifluoromethyl Ketones in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of the trifluoromethyl (CF₃) group has become a cornerstone of modern medicinal chemistry, significantly enhancing the therapeutic potential of numerous drug candidates. Among the various trifluoromethylated functionalities, trifluoromethyl ketones (TFMKs) have emerged as a particularly versatile and potent class of compounds. Their unique electronic properties render the ketone carbonyl highly electrophilic, making them excellent mimics of the tetrahedral transition state of peptide bond hydrolysis. This characteristic has positioned TFMKs as powerful inhibitors of several enzyme classes, most notably proteases and histone deacetylases (HDACs). This technical guide provides an in-depth exploration of the applications of TFMKs in medicinal chemistry, presenting key quantitative data, detailed experimental protocols for their synthesis and evaluation, and visual representations of their impact on critical signaling pathways.

Introduction

The introduction of fluorine into drug molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] The trifluoromethyl group, in particular, is a bioisostere for various functional groups and is known to enhance metabolic stability due to the strength of the C-F bond, prolonging the half-life of drugs.[3][4] Trifluoromethyl ketones stand out due to the strong electron-withdrawing nature of the CF₃ group, which significantly increases the electrophilicity of the adjacent carbonyl carbon.[5][6] This feature allows TFMKs to act as potent transition-state analog inhibitors, forming stable but often reversible covalent adducts with nucleophilic residues in enzyme active sites, such as the hydroxyl group of serine or the thiol group of cysteine.[5][6][7]

Core Applications in Drug Discovery

Enzyme Inhibition

Trifluoromethyl ketones are widely recognized for their ability to inhibit various classes of enzymes, playing a crucial role in the development of therapies for a range of diseases.

-

Serine and Cysteine Protease Inhibition: TFMKs are potent inhibitors of serine and cysteine proteases.[5][7] They form stable hemiacetal or hemithioketal adducts with the active site serine or cysteine residues, respectively.[6][7] This mechanism has been successfully exploited to develop inhibitors for enzymes such as chymotrypsin, elastase, caspases, and cathepsins.[7] Peptidyl TFMKs, where the TFMK moiety is attached to a peptide backbone, can achieve high selectivity for specific proteases.[7]

-

Histone Deacetylase (HDAC) Inhibition: More recently, TFMKs have been identified as effective zinc-binding groups in the design of HDAC inhibitors.[3] HDACs are key epigenetic regulators, and their inhibition is a validated strategy in cancer therapy. TFMK-based HDAC inhibitors have shown potent activity, although their in vivo stability can be a challenge due to metabolic reduction of the ketone.[3] Current research focuses on structural modifications to enhance their metabolic stability.[3]

Quantitative Data on Trifluoromethyl Ketone Inhibitors

The inhibitory potency of TFMKs is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). The following tables summarize the activities of representative TFMK inhibitors against various enzyme targets.

| Inhibitor Name/Structure | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Reference(s) |

| Ac-Ala-Ala-Pro-ambo-Ala-CF₃ | Porcine Pancreatic Elastase | - | 340 | |

| Ac-Pro-ambo-Ala-CF₃ | Porcine Pancreatic Elastase | - | 3,000,000 | |

| TFMK-based Compound 4 | HDAC4 | - | 5.1 | |

| TFMK-based Compound 4 | HDAC7 | - | 4.7 | |

| SAHA (vorinostat) - Reference | HDAC1 | 3.0 | - | |

| TSA (trichostatin A) - Reference | HDAC4 | 980 | - |

Table 1: Inhibitory Activity of Selected Trifluoromethyl Ketone Inhibitors.

| Inhibitor | Target Enzyme | Kᵢ (µM) - Initial | Kᵢ (µM) - After 4h Incubation | Reference(s) |

| 5h | SARS-CoV 3CL Protease | 8.8 | 0.3 |

Table 2: Time-Dependent Inhibition of SARS-CoV 3CL Protease by a TFMK Inhibitor.

Experimental Protocols

Synthesis of a Peptidyl Trifluoromethyl Ketone Inhibitor

The following is a representative multi-step protocol for the synthesis of a peptidyl trifluoromethyl ketone, adapted from the literature.

Step 1: Synthesis of 1-nitro-2-phenylethane (2a)

-

In a 25 mL round-bottom flask, dissolve sodium nitrite (156 mg, 2.26 mmol) in anhydrous DMF (10 mL).

-

Cool the solution to -78 °C and stir under a nitrogen atmosphere in the dark for 10 minutes.

-

Add (2-bromoethyl)benzene (238 µL, 1.74 mmol).

-

Stir the mixture for 15 hours, allowing it to gradually warm to room temperature.

-

Remove the DMF under reduced pressure.

-

Extract the residue with ethyl acetate.

-

Wash the combined organic layers with water, dry over sodium sulfate, filter, and concentrate to yield the product.

Step 2: Synthesis of 3-Nitro-4-phenyl-1,1,1-trifluorobutan-2-ol (3a)

-

To 1-nitro-2-phenylethane (2a) (4161 mg, 27.5 mmol) at room temperature, add trifluoroacetaldehyde ethyl hemiacetal (90%, 4519 µL, 35 mmol) and potassium carbonate (255 mg, 1.84 mmol).

-

Stir the mixture at 50-60 °C for 3 hours, then at room temperature for 25.5 hours.

-

Add 1 N HCl (20 mL) and diethyl ether (20 mL).

-

Separate the aqueous layer and extract twice with diethyl ether.

-

Wash the combined organic layers with water, dry over sodium sulfate, filter, and concentrate.

-

Purify the residue by silica gel chromatography to obtain the product.

Step 3: Synthesis of N-Cbz-Leu-NH-CH(CH₂Ph)-CH(OH)CF₃ (4a)

-

Reduce the nitro group of 3a to an amine using a suitable method (e.g., catalytic hydrogenation).

-

To a solution of the resulting amine (1.76 mmol) and Cbz-Leu-OH (492 mg, 1.76 mmol) in dry DMF (15 mL), add HBTU (1720 mg, 4.40 mmol) and triethylamine (1227 µL, 8.80 mmol).

-

Stir the reaction mixture under a nitrogen atmosphere at room temperature for 36 hours.

-

Evaporate the DMF under reduced pressure.

-

Dilute the resulting oil with dichloromethane and wash with 1 N HCl.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, wash twice with water, dry over sodium sulfate, filter, and concentrate.

Step 4: Synthesis of the Final Trifluoromethyl Ketone (5a)

-

Oxidize the secondary alcohol of 4a to the corresponding ketone using an oxidizing agent such as the Dess-Martin periodinane to yield the final trifluoromethyl ketone product.

-

Purify the final product using appropriate chromatographic techniques.

Enzyme Inhibition Assays

General Protocol for a Fluorometric Enzyme Inhibition Assay

This protocol can be adapted for various enzymes, including caspases, cathepsins, and HDACs, by using the appropriate enzyme, substrate, and buffer conditions.

-

Reagent Preparation:

-

Prepare an assay buffer specific to the enzyme of interest (e.g., containing buffering agents, salts, and reducing agents like DTT for cysteine proteases).

-

Prepare a stock solution of the purified enzyme in the assay buffer.

-

Prepare a stock solution of the fluorogenic peptide substrate (e.g., DEVD-AFC for caspase-3) in a suitable solvent like DMSO.

-

Prepare serial dilutions of the trifluoromethyl ketone inhibitor in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the assay buffer to all wells.

-

Add the serially diluted inhibitor to the test wells. Add vehicle (e.g., DMSO) to the control wells.

-

Add the diluted enzyme solution to all wells except the blank wells.

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths in a kinetic mode for a set duration (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (the slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the control (100% activity).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Visualizing the Impact of TFMK Inhibitors

Experimental Workflow for TFMK Inhibitor Screening

The following diagram illustrates a typical workflow for the screening and characterization of trifluoromethyl ketone inhibitors.

Caption: A generalized workflow for the discovery and development of TFMK inhibitors.

Caspase-Dependent Apoptosis Pathway and TFMK Inhibition

Trifluoromethyl ketones, particularly peptidyl TFMKs like Z-VAD-FMK, are potent inhibitors of caspases, the key executioners of apoptosis. The diagram below illustrates the points of inhibition within the caspase cascade.

Caption: Inhibition of the caspase cascade by TFMK-based pan-caspase inhibitors.

Cathepsin K Signaling in Cancer Progression and TFMK Inhibition

Cathepsin K, a cysteine protease, is implicated in cancer progression through pathways like the mTOR signaling pathway. TFMK inhibitors can block these pathological processes.

Caption: TFMK-mediated inhibition of Cathepsin K in the mTOR signaling pathway.

Conclusion

Trifluoromethyl ketones represent a highly valuable class of compounds in medicinal chemistry, offering a powerful tool for the design of potent and selective enzyme inhibitors. Their ability to mimic the transition state of peptide hydrolysis makes them particularly effective against proteases, while their utility as zinc-binding groups has expanded their application to include HDACs. The continued development of novel synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly lead to the discovery of new TFMK-based therapeutics with improved efficacy and safety profiles. This guide provides a foundational resource for researchers aiming to harness the potential of trifluoromethyl ketones in their drug discovery endeavors.

References

- 1. Chemoselective one-step purification method for peptides synthesized by the solid-phase technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Design and Synthesis of Novel Cyclic Peptide Inhibitors Targeting Mycobacterium tuberculosis Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Protocols and Applications of 3',4'-Dimethoxy-2,2,2-trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthetic utilization of 3',4'-Dimethoxy-2,2,2-trifluoroacetophenone. This versatile building block is a valuable precursor for the synthesis of a variety of chiral trifluoromethylated compounds and complex molecular scaffolds with potential applications in medicinal chemistry and drug discovery.

Application Notes

This compound serves as a key starting material for the introduction of the trifluoromethyl group, a moiety known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The primary synthetic transformations of this ketone focus on the stereoselective reduction of its carbonyl group to produce chiral 1-(3',4'-dimethoxyphenyl)-2,2,2-trifluoroethanol. This chiral alcohol is a pivotal intermediate for the synthesis of more complex molecules, including tetrahydroisoquinoline and tetrahydro-β-carboline frameworks, which are prevalent in numerous biologically active natural products and synthetic pharmaceuticals.

The electron-donating methoxy groups on the aromatic ring can influence the reactivity of the carbonyl group and provide handles for further synthetic modifications. The derivatives of this compound are of significant interest for screening in various biological assays, including antimicrobial, antifungal, and cytotoxic evaluations, given the established bioactivity of trifluoromethyl-containing compounds.

Key Synthetic Transformations

Enantioselective Carbonyl Reduction

The asymmetric reduction of the prochiral ketone, this compound, is a critical step to introduce a stereocenter. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for achieving this transformation with high enantioselectivity.[1][2][3][4][5]

Quantitative Data Summary: CBS Reduction of Trifluoroacetophenones

| Catalyst/Reagent | Substrate | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| (S)-CBS Catalyst | Trifluoroacetophenone | BH₃·THF | THF | RT | >95 | >95 | [1][2] |

| In situ generated (S)-oxazaborolidine | 3'-(Trifluoromethyl)acetophenone | BH₃·DMS | Toluene | -20 to RT | 99 | 97 | [6] |

Synthesis of Tetrahydro-β-carbolines via Pictet-Spengler Reaction

The chiral 1-(3',4'-dimethoxyphenyl)-2,2,2-trifluoroethanol obtained from the CBS reduction can be further elaborated. A potential synthetic route involves the oxidation of the alcohol to the corresponding aldehyde, followed by a Pictet-Spengler reaction with tryptamine to construct the tetrahydro-β-carboline scaffold.[1][7][8] This reaction is a powerful tool for the synthesis of aza-heterocyclic compounds.[2]

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (S)-1-(3',4'-Dimethoxyphenyl)-2,2,2-trifluoroethanol via CBS Reduction

This protocol describes the enantioselective reduction of this compound using an in-situ generated chiral oxazaborolidine catalyst.

Materials:

-

This compound

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol

-

Phenylboronic acid

-

Borane-dimethyl sulfide complex (BH₃·DMS)

-

Anhydrous Toluene

-

Methanol

-

Hydrochloric acid (1N)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Catalyst Formation: To a flame-dried flask under an argon atmosphere, add (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (0.1 mmol) and phenylboronic acid (0.1 mmol). Add anhydrous toluene (10 mL) and heat the mixture to reflux with a Dean-Stark trap to remove water. After complete water removal, cool the solution to room temperature.

-

Reduction: Cool the catalyst solution to -20 °C. Add borane-dimethyl sulfide complex (1.2 mmol) dropwise. To this solution, add a solution of this compound (1.0 mmol) in anhydrous toluene (5 mL) dropwise over 30 minutes.

-

Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of methanol (5 mL) at -20 °C, followed by 1N HCl (10 mL).

-

Work-up: Allow the mixture to warm to room temperature and stir for 30 minutes. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to afford (S)-1-(3',4'-Dimethoxyphenyl)-2,2,2-trifluoroethanol.

Protocol 2: Synthesis of a Trifluoromethylated Tetrahydro-β-carboline (Hypothetical)

This protocol outlines a potential two-step synthesis of a tetrahydro-β-carboline derivative starting from the chiral alcohol obtained in Protocol 1.

Step A: Oxidation to the Aldehyde

Materials:

-

(S)-1-(3',4'-Dimethoxyphenyl)-2,2,2-trifluoroethanol

-

Dess-Martin Periodinane (DMP)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

To a solution of (S)-1-(3',4'-Dimethoxyphenyl)-2,2,2-trifluoroethanol (1.0 mmol) in anhydrous DCM (10 mL), add Dess-Martin Periodinane (1.2 mmol) at room temperature.

-

Stir the reaction mixture and monitor by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the layers and extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldehyde, which can be used in the next step without further purification.

Step B: Pictet-Spengler Reaction

Materials:

-

Crude (S)-2,2,2-Trifluoro-1-(3',4'-dimethoxyphenyl)ethanal (from Step A)

-

Tryptamine

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve the crude aldehyde (1.0 mmol) and tryptamine (1.1 mmol) in anhydrous DCM (15 mL).

-

Cool the solution to 0 °C and add trifluoroacetic acid (1.2 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired trifluoromethylated tetrahydro-β-carboline.

Visualizations

Potential Biological Activities of Derivatives

Derivatives of this compound are of interest for their potential biological activities. The introduction of a trifluoromethyl group can significantly impact the pharmacological properties of a molecule.

Cytotoxicity: Chalcones and other derivatives synthesized from substituted acetophenones have shown cytotoxic activity against various cancer cell lines. For instance, a novel drug candidate, 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one, synthesized from 3,4-dimethoxy acetophenone, exhibited cytotoxicity against triple-negative breast cancer cells with IC₅₀ values of 20 and 25 µg/mL for MDA-MB-231 and MDA-MB-468 cells, respectively.[7]

Antimicrobial and Antifungal Activity: Chalcones bearing trifluoromethyl and trifluoromethoxy substituents have been evaluated for their antimicrobial activity against pathogenic bacterial and fungal strains.[8][9] Some novel trifluoromethyl pyrrole derivatives have also shown potent antimicrobial activity, which is relevant for the management of chronic wounds.[10] Additionally, trifluoromethyl benzimidazole derivatives have been synthesized and evaluated for their potential antimicrobial activities.[5][11]

Quantitative Data Summary: Biological Activity of Related Compounds

| Compound Class | Activity | Cell Line/Organism | IC₅₀ / MIC | Reference |

| Methoxy-4'-amino Chalcones | Cytotoxicity | HL-60 | 0.45 - 5.26 µg/mL | [6] |

| 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one | Cytotoxicity | MDA-MB-231 | 20 µg/mL | [7] |

| Trifluoromethyl-substituted Pyrazoles | Antibacterial | MRSA | 0.78 - 6.25 µg/mL | [4] |

| Trifluoromethylthiolane Derivatives | Antiviral | HSV-1 | - |

References

- 1. The Pictet-Spengler Reaction [ebrary.net]

- 2. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols: 3',4'-Dimethoxy-2,2,2-trifluoroacetophenone as a Versatile Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3',4'-Dimethoxy-2,2,2-trifluoroacetophenone as a key starting material for the synthesis of a variety of biologically relevant heterocyclic compounds. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity, making the resulting heterocycles attractive candidates for drug discovery programs. This document outlines synthetic strategies for constructing pyrazoles, isoxazoles, and pyrimidines, complete with detailed experimental protocols and representative data.

Synthesis of Trifluoromethyl-Substituted Pyrazoles

The reaction of 1,3-diketones with hydrazines is a classical and reliable method for the synthesis of pyrazoles. This compound can be first converted to a trifluoromethyl-β-diketone, which then undergoes cyclocondensation with a hydrazine derivative to yield the corresponding pyrazole.

General Reaction Scheme:

Caption: Synthesis of trifluoromethyl-substituted pyrazoles.

Experimental Protocol: Synthesis of 4,4,4-Trifluoro-1-(3,4-dimethoxyphenyl)butane-1,3-dione

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise.

-

After the addition is complete, add ethyl acetate (1.5 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of ice-cold water.

-

Separate the aqueous layer and wash with diethyl ether.

-

Acidify the aqueous layer with dilute hydrochloric acid until a precipitate forms.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the desired β-diketone.

Experimental Protocol: Synthesis of 5-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole

-

To a solution of 4,4,4-Trifluoro-1-(3,4-dimethoxyphenyl)butane-1,3-dione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the target pyrazole.

Representative Data for Analogous Pyrazole Syntheses

| Starting Acetophenone Analogue | Hydrazine Derivative | Product | Yield (%) | Reference |

| 3',5'-Bis(trifluoromethyl)acetophenone | 4-Hydrazinobenzoic acid | Pyrazole aldehyde intermediate | - | [1] |

| N-(Trifluoromethyl)phenyl acetophenone | Hydrazone formation followed by Vilsmeier-Haack | N-(Trifluoromethyl)phenyl substituted pyrazole | - | [2][3] |

| Trifluoroacetonitrile derived nitrile imine | Chalcones | 3-Trifluoromethylated pyrazoles | Good | [4] |

Synthesis of Trifluoromethyl-Substituted Isoxazoles

Similar to pyrazole synthesis, trifluoromethyl-β-diketones derived from this compound can be reacted with hydroxylamine to furnish trifluoromethyl-substituted isoxazoles.

General Reaction Scheme:

Caption: Synthesis of trifluoromethyl-substituted isoxazoles.

Experimental Protocol: Synthesis of 5-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)isoxazole

-

To a solution of 4,4,4-Trifluoro-1-(3,4-dimethoxyphenyl)butane-1,3-dione (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired isoxazole.

Representative Data for Analogous Isoxazole Syntheses

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | 4-Fluorophenyl hydroximoyl chloride | Trifluoromethyl-substituted isoxazole | 40 | [5] |

| Vinyl azides | Trifluoroacetic anhydride | 5-(Trifluoromethyl)isoxazoles | Good | [6] |

| Trifluoromethyl nitrile oxide | Alkynes | Trifluoromethylated isoxazoles | up to 93% | [7][8] |

Synthesis of Trifluoromethyl-Substituted Pyrimidines

Trifluoromethyl-substituted pyrimidines can be synthesized through the condensation of a trifluoromethyl-β-dicarbonyl compound with an amidine derivative. Ethyl 4,4,4-trifluoro-1-(3,4-dimethoxyphenyl)-3-oxobutanoate, accessible from this compound, serves as a key intermediate.

General Reaction Scheme:

Caption: Synthesis of trifluoromethyl-substituted pyrimidines.

Experimental Protocol: Synthesis of Ethyl 4,4,4-trifluoro-1-(3,4-dimethoxyphenyl)-3-oxobutanoate

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous toluene.

-

Add a solution of this compound (1.0 eq) in anhydrous toluene dropwise at room temperature.

-

After the initial reaction subsides, add diethyl carbonate (2.0 eq) and heat the mixture to reflux for 8-12 hours.

-

Cool the reaction mixture and quench with a mixture of ice and dilute acetic acid.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by vacuum distillation or column chromatography to yield the β-ketoester.

Experimental Protocol: Synthesis of 2-Amino-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidine

-

To a solution of sodium ethoxide, prepared by dissolving sodium metal (1.1 eq) in absolute ethanol, add guanidine hydrochloride (1.1 eq).

-

Stir the mixture for 30 minutes at room temperature, then add a solution of Ethyl 4,4,4-trifluoro-1-(3,4-dimethoxyphenyl)-3-oxobutanoate (1.0 eq) in absolute ethanol.

-

Reflux the reaction mixture for 12-18 hours.

-

Cool the mixture and neutralize with acetic acid.

-

Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to obtain the target pyrimidine.

Representative Data for Analogous Pyrimidine Syntheses

| Starting Material | Reagent | Product | Yield (%) | Reference |

| Substituted ethyl 4,4,4-trifluoro-3-oxobutanoate | Amidines | Substituted trifluoromethyl pyrimidinones | - | [9] |

| Ethyl trifluoroacetoacetate | Amide containing starting material | Trifluoromethyl pyrimidine derivatives with amide moiety | 20.2–60.8% | [10] |

| Thiazole derivatives | Trifluoroacetic anhydride | 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine | 62% | [11] |

These protocols and data from analogous systems demonstrate the potential of this compound as a valuable and versatile building block for the synthesis of a diverse range of trifluoromethyl-substituted heterocyclic compounds for applications in medicinal chemistry and drug discovery. Researchers are encouraged to adapt and optimize these general procedures for their specific needs.

References

- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria [mdpi.com]

- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of polysubstituted 5-trifluoromethyl isoxazoles via denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C–H arylation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00970K [pubs.rsc.org]

- 9. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for the Asymmetric Reduction of 3',4'-Dimethoxy-2,2,2-trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract